molecular formula C18H18N2O3S2 B2445723 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886916-43-4

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2445723
CAS No.: 886916-43-4
M. Wt: 374.47
InChI Key: LDOBNAAZUXPDGQ-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-9-7-13(8-10-14)17(21)20-18-19-15-11(2)5-6-12(3)16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOBNAAZUXPDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Haloanilines with Dithiocarbamates

This method involves reacting 2-bromo-4,7-dimethylaniline with potassium ethyl dithiocarbamate under transition-metal catalysis.

Procedure :

  • Step 1 : 2-Bromo-4,7-dimethylaniline (1.0 equiv) and potassium ethyl dithiocarbamate (1.2 equiv) are combined in dimethylformamide (DMF) with CuO (10 mol%) as a catalyst.
  • Step 2 : The mixture is heated to 110°C for 12 hours, yielding 4,7-dimethylbenzo[d]thiazol-2-amine via intramolecular C–S bond formation.

Optimization Data :

Catalyst Temperature (°C) Time (h) Yield (%)
CuO 110 12 82
Pd(PPh₃)₄ 100 24 68

Copper catalysts outperform palladium analogs in this reaction, offering higher yields and shorter reaction times.

Metal-Free Synthesis from Arylisothiocyanates

Arylisothiocyanates react with formamides under radical conditions to form the thiazole ring.

Procedure :

  • Step 1 : 4,7-Dimethylphenylisothiocyanate (1.0 equiv) and N,N-dimethylformamide (1.5 equiv) are treated with n-Bu₄NI (20 mol%) and TBHP (tert-butyl hydroperoxide) in acetonitrile.
  • Step 2 : The reaction proceeds at 80°C for 6 hours, generating the thiazole core through radical-mediated decarbonylation and cyclization.

Key Insight :
Electron-donating methyl groups enhance cyclization efficiency, achieving yields up to 89%.

Preparation of 4-(Ethylsulfonyl)benzoyl Chloride

The sulfonylated benzoyl component is synthesized via sulfonation and oxidation:

Sulfonation of 4-Mercaptobenzoic Acid

Procedure :

  • Step 1 : 4-Mercaptobenzoic acid (1.0 equiv) is alkylated with ethyl bromide (1.2 equiv) in the presence of K₂CO₃ in ethanol, yielding 4-(ethylthio)benzoic acid.
  • Step 2 : Oxidation with H₂O₂ (30%) in acetic acid at 60°C for 4 hours converts the thioether to the sulfone, producing 4-(ethylsulfonyl)benzoic acid.

Oxidation Data :

Oxidizing Agent Temperature (°C) Time (h) Yield (%)
H₂O₂ 60 4 92
KMnO₄ 80 6 78

Conversion to Acyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 2 hours, yielding 4-(ethylsulfonyl)benzoyl chloride with >95% conversion.

Amide Coupling: Final Step

The benzo[d]thiazol-2-amine and acyl chloride are coupled under Schotten-Baumann conditions:

Procedure :

  • Step 1 : 4,7-Dimethylbenzo[d]thiazol-2-amine (1.0 equiv) is suspended in aqueous NaOH (10%).
  • Step 2 : 4-(Ethylsulfonyl)benzoyl chloride (1.1 equiv) in DCM is added dropwise at 0°C.
  • Step 3 : The mixture is stirred at room temperature for 4 hours, yielding the target compound after extraction and recrystallization.

Yield Optimization :

Base Solvent Temperature (°C) Yield (%)
Triethylamine THF 25 88
NaOH H₂O/DCM 0→25 85

Triethylamine in tetrahydrofuran (THF) marginally outperforms aqueous conditions, minimizing hydrolysis side reactions.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and amide coupling in a single pot:

  • Procedure : 2-Bromo-4,7-dimethylaniline, potassium ethyl dithiocarbamate, and 4-(ethylsulfonyl)benzoyl chloride are reacted with CuO (10 mol%) in DMF at 120°C for 18 hours, achieving a 76% yield.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Procedure : Cyclization and coupling steps are performed at 150°C for 30 minutes under microwave conditions, yielding 80% product with 99% purity.

Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 2H, benzamide H), 7.95 (d, J = 8.4 Hz, 2H, benzamide H), 7.45 (s, 1H, thiazole H), 3.42 (q, J = 7.2 Hz, 2H, SO₂CH₂CH₃), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 1.32 (t, J = 7.2 Hz, 3H, SO₂CH₂CH₃).
  • FTIR : 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym).

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the benzothiazole or benzamide rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide exhibit significant antitumor properties. For instance, research has shown that benzothiazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

Compound NameA549 (Lung Cancer)HCC827 (Lung Cancer)NCI-H358 (Lung Cancer)
Compound A6.75 ± 0.19 μM6.26 ± 0.33 μM6.48 ± 0.11 μM
Compound B2.12 ± 0.21 μM5.13 ± 0.97 μM0.85 ± 0.05 μM
This compoundTBDTBDTBD

These findings suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells; however, further studies are necessary to confirm these effects.

Antimicrobial Properties

The compound is also being investigated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against various bacterial and fungal strains. The ethylsulfonyl group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that benzothiazole derivatives showed potent activity against multiple cancer cell lines, with some compounds achieving IC50 values lower than those of standard chemotherapy agents . The study highlighted the potential of these compounds as lead candidates for new anticancer drugs.
  • Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibition profiles of similar compounds against key targets involved in cancer progression, such as EGFR and HER-2 . The findings indicated that these compounds could selectively inhibit kinase activity, providing a dual-target approach to cancer therapy.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of benzothiazole derivatives found promising results against both gram-positive and gram-negative bacteria . The study emphasized the importance of structural modifications in enhancing bioactivity.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)aniline

Uniqueness

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to the specific combination of functional groups and their positions on the benzothiazole and benzamide rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a benzothiazole ring fused with an ethylsulfonamide group. The synthesis typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine, conducted in dichloromethane at room temperature. The product is purified through recrystallization or chromatography .

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various cellular pathways. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain .
  • Cell Signaling Modulation : It can affect signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis .

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. A study reported an IC50 value indicating effective cytotoxicity against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays against common pathogens like Escherichia coli and Staphylococcus aureus have shown promising results, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell culture models, which may be beneficial in treating inflammatory diseases .

Case Studies

  • Acetylcholinesterase Inhibition : A study focused on compounds similar to this compound highlighted its potential as an AChE inhibitor with implications for Alzheimer's disease treatment. The compound exhibited significant binding affinity in molecular docking studies .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it effectively reduced cell viability and triggered apoptotic pathways, supporting its development as a therapeutic agent against cancer .

Comparative Analysis of Biological Activity

Activity Type IC50 Value Mechanism Reference
Acetylcholinesterase Inhibition2.7 µMCompetitive inhibition at the active site
Anticancer (various lines)VariesInduction of apoptosis via caspase activation
Antibacterial (E. coli)10 µg/mLDisruption of bacterial cell wall synthesis

Q & A

Q. What are the optimal synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-aminobenzothiazole derivatives with substituted benzoyl chlorides. For example, microwave (MW) irradiation in tetrahydrofuran (THF) with subsequent purification via flash chromatography (e.g., ethyl acetate/hexane) improves reaction efficiency, achieving yields up to 72% . Solvent choice (e.g., DMF for amidation) and catalysts like EDCI/DMAP are critical for minimizing side products .

Q. How is structural characterization of this compound performed, and what analytical techniques validate its purity?

Nuclear magnetic resonance (¹H/¹³C NMR) confirms substituent positions, with chemical shifts reflecting electron-withdrawing effects of the ethylsulfonyl group. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ±0.5 ppm accuracy), while melting point analysis (99–177°C range) and HPLC ensure purity .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Initial screens include enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s targets) and antimicrobial testing via broth microdilution (MIC values). For anti-inflammatory potential, cyclooxygenase (COX) inhibition and protein denaturation assays are employed .

Advanced Research Questions

Q. How do substituents on the benzothiazole and benzamide moieties influence enzyme inhibitory potency?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., ethylsulfonyl) enhance binding to hydrophobic enzyme pockets. For example, 4,7-dimethyl substitution on the benzothiazole ring improves steric compatibility with tyrosinase active sites, while bulkier groups reduce solubility and activity .

Q. What computational strategies are used to predict drug-likeness and ADMET properties?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding modes with targets like tau protein. SwissADME predicts logP (∼3.2) and gastrointestinal absorption, while ProTox-II evaluates hepatotoxicity risks. The ethylsulfonyl group increases metabolic stability but may reduce blood-brain barrier penetration .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

Discrepancies often arise from assay conditions (e.g., buffer pH, enzyme sources). Normalizing data to positive controls (e.g., galantamine for cholinesterase inhibition) and validating via orthogonal methods (e.g., SPR for binding affinity) improves reliability. Substituent-specific effects, such as methyl vs. methoxy groups, must also be statistically analyzed .

Q. What methodologies optimize the compound’s selectivity for multifactorial diseases like Alzheimer’s?

Protein-templated synthesis enables simultaneous targeting of kinases and amyloid-beta aggregates. Dual-inhibition assays (e.g., GSK-3β and AChE) paired with cellular models (SH-SY5Y neurons) identify synergistic effects. Fluorophore-tagged analogs track subcellular localization via confocal microscopy .

Q. How are stability and degradation profiles assessed under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS identify major degradation products. Accelerated stability testing (40°C/75% RH for 6 months) confirms shelf-life, while plasma protein binding assays (ultrafiltration) guide dosing regimens .

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